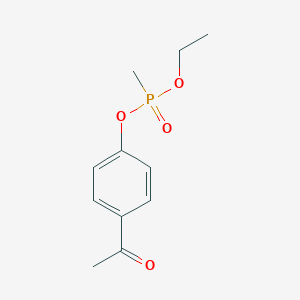![molecular formula C28H38O3 B12618975 14-[4-(4-Methylbenzoyl)phenyl]tetradecanoic acid CAS No. 918500-15-9](/img/structure/B12618975.png)
14-[4-(4-Methylbenzoyl)phenyl]tetradecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
14-[4-(4-Methylbenzoyl)phenyl]tetradecanoic acid is a synthetic organic compound with the molecular formula C28H36O3 It is characterized by the presence of a tetradecanoic acid chain attached to a phenyl ring, which is further substituted with a 4-methylbenzoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 14-[4-(4-Methylbenzoyl)phenyl]tetradecanoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general steps include:
Preparation of Boronic Acid Intermediate: The starting material, 4-methylbenzoyl chloride, is reacted with a boronic acid derivative to form the boronic acid intermediate.
Coupling Reaction: The boronic acid intermediate is then coupled with a halogenated tetradecanoic acid derivative in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
14-[4-(4-Methylbenzoyl)phenyl]tetradecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
14-[4-(4-Methylbenzoyl)phenyl]tetradecanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 14-[4-(4-Methylbenzoyl)phenyl]tetradecanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .
相似化合物的比较
Similar Compounds
Methyl 14-[4-(4-Methylbenzoyl)phenyl]tetradecanoate: A methyl ester derivative with similar chemical properties.
4-(4-Methylbenzoyl)benzoic acid: A simpler analog with a shorter carbon chain.
Uniqueness
14-[4-(4-Methylbenzoyl)phenyl]tetradecanoic acid is unique due to its long tetradecanoic acid chain, which imparts distinct physical and chemical properties. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to shorter-chain analogs.
属性
CAS 编号 |
918500-15-9 |
|---|---|
分子式 |
C28H38O3 |
分子量 |
422.6 g/mol |
IUPAC 名称 |
14-[4-(4-methylbenzoyl)phenyl]tetradecanoic acid |
InChI |
InChI=1S/C28H38O3/c1-23-15-19-25(20-16-23)28(31)26-21-17-24(18-22-26)13-11-9-7-5-3-2-4-6-8-10-12-14-27(29)30/h15-22H,2-14H2,1H3,(H,29,30) |
InChI 键 |
XPVAPSFPJBBEIH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCCCCCCCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


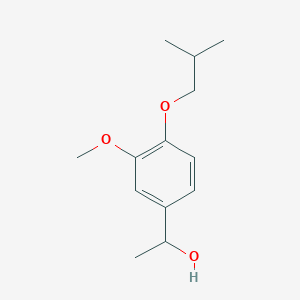
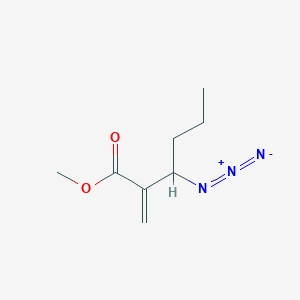
![3-[6-(Azetidine-1-carbonyl)-4-hydroxy-1,2-dimethyl-1H-benzimidazol-5-yl]-1-(2-methylphenyl)propan-1-one](/img/structure/B12618906.png)
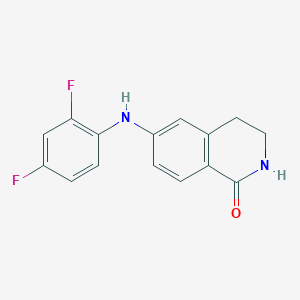
![8-Azabicyclo[3.2.1]octane,8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl)-,(3-exo)-](/img/structure/B12618915.png)
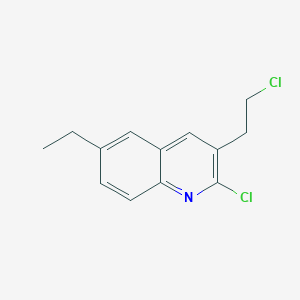
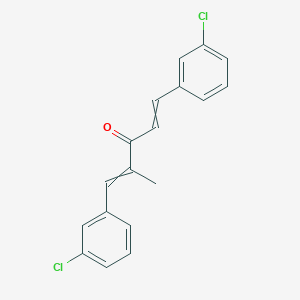
![N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide](/img/structure/B12618928.png)
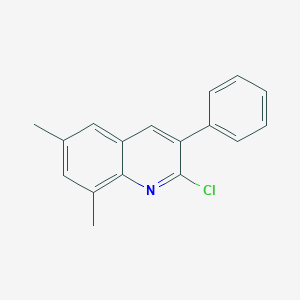
![2-[3,5-Bis(9,9'-spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B12618934.png)
![4-[3-Methoxy-4-(3-methylbutoxy)phenyl]but-3-en-2-one](/img/structure/B12618949.png)
![4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one](/img/structure/B12618952.png)

